molecular formula C9H9FO4S B13256789 Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Cat. No.: B13256789
M. Wt: 232.23 g/mol
InChI Key: OLSVABLFCPAMGX-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is an organic compound that features a fluorosulfonyl group attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(fluorosulfonyl)-2-methylbenzoate typically involves the introduction of a fluorosulfonyl group to a methylbenzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process involves generating fluorosulfonyl radicals from suitable precursors and reacting them with the methylbenzoate derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoates, while addition reactions can produce complex alkenyl or alkynyl derivatives .

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-2-methylbenzoate has several scientific research applications, including:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Chemical Biology: Employed in the development of bioorthogonal chemistry techniques and probes.

    Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.

    Materials Science: Incorporated into the design of new materials with unique properties

Mechanism of Action

The mechanism of action of methyl 5-(fluorosulfonyl)-2-methylbenzoate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyl group. This group can interact with nucleophiles, electrophiles, and radicals, facilitating the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other fluorosulfonyl-containing compounds.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-fluorosulfonyl-2-methylbenzoate

InChI

InChI=1S/C9H9FO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3

InChI Key

OLSVABLFCPAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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